molecular formula C21H25F2N3O B5470122 [(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

Cat. No.: B5470122
M. Wt: 373.4 g/mol
InChI Key: GIBFXZJXNAETDE-JDQJLFFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1S,5R)-3-azabicyclo[310]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone” is a complex organic compound that features a unique bicyclic and tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone” typically involves multiple steps, including the formation of the bicyclic and tricyclic cores, followed by their coupling. Common synthetic routes may include:

    Cyclization reactions: to form the bicyclic and tricyclic structures.

    Coupling reactions: to link the two core structures.

    Purification steps: such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor agonist/antagonist.

Industry

In industry, it might find applications in the development of new materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of “[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone” would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or activating their activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone: can be compared with other bicyclic and tricyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of bicyclic and tricyclic structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O/c22-13-5-12(6-14(23)7-13)17-10-26(21(27)18-15-8-24-9-16(15)18)19-11-1-3-25(4-2-11)20(17)19/h5-7,11,15-20,24H,1-4,8-10H2/t15-,16+,17-,18?,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBFXZJXNAETDE-JDQJLFFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3C(=O)C4C5C4CNC5)C6=CC(=CC(=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3C(=O)C4[C@H]5[C@@H]4CNC5)C6=CC(=CC(=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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